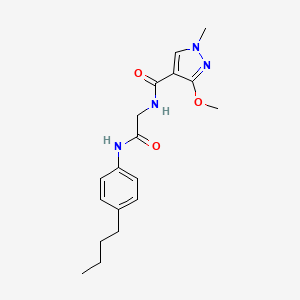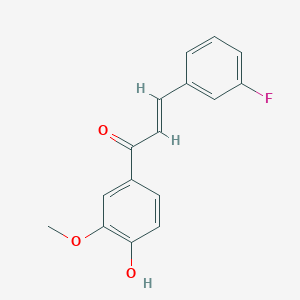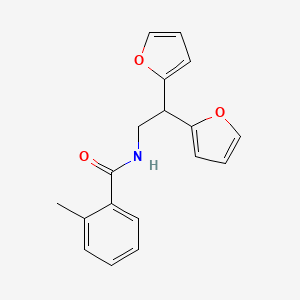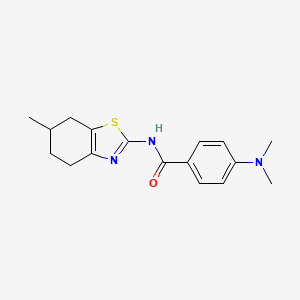
N-(2-((4-butylphenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. The molecule also has an amide group, which is a common functional group in biochemistry and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrazole ring and the various substituents .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the pyrazole ring might undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various pyrazole and pyrazoline derivatives, which are structurally similar to the specified compound. These studies aim to explore the potential biological activities of these compounds. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antitumor Activities
Compounds within this class have been evaluated for their antimicrobial and antitumor properties. Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and assessed their potential as antimicrobial agents, finding significant activity against various pathogenic bacteria (Pitucha, Kosikowska, Urszula, & Malm, 2011). Additionally, Hassan et al. (2015) reported on the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, characterizing their cytotoxic activity against human cancer cell lines, thereby contributing to the search for new anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).
Corrosion Inhibition
The research also extends to the field of materials science, where pyrazole derivatives are studied for their corrosion inhibition properties. Paul, Yadav, and Obot (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions. Their findings highlight the potential of these compounds in protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs (Paul, Yadav, & Obot, 2020).
Green Chemistry
In the context of green chemistry, Zolfigol et al. (2013) explored the use of isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles, showcasing an efficient and environmentally friendly method for preparing these compounds. This approach aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and waste in chemical processes (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-butylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-4-5-6-13-7-9-14(10-8-13)20-16(23)11-19-17(24)15-12-22(2)21-18(15)25-3/h7-10,12H,4-6,11H2,1-3H3,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOHGNPNSZSTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2868722.png)




![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)
![2-(4-Ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868734.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2868743.png)
